molecular formula C15H15ClN2O B12603509 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-76-7

9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Cat. No.: B12603509
CAS No.: 917890-76-7
M. Wt: 274.74 g/mol
InChI Key: QZWHLZMOLWBPQI-UHFFFAOYSA-N
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Description

9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the pyrroloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, chlorination and subsequent cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-2-ethyl-1,2,3,6-tetrahydro-1-methyl-3-(2,2,2-trifluoroethyl)-7H-pyrrolo[3,2-f]quinolin-7-one
  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-one

Uniqueness

Compared to similar compounds, 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one exhibits unique chemical properties due to its specific substituents and structural configuration. These differences can result in distinct biological activities and applications, making it a valuable compound for research and development.

Properties

CAS No.

917890-76-7

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

9-chloro-2-methyl-1-propyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one

InChI

InChI=1S/C15H15ClN2O/c1-3-4-9-8(2)17-11-5-6-12-15(14(9)11)10(16)7-13(19)18-12/h5-7,17H,3-4H2,1-2H3,(H,18,19)

InChI Key

QZWHLZMOLWBPQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C

Origin of Product

United States

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